4-Ethyloxan-3-one
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Overview
Description
4-Ethyloxan-3-one: is an organic compound with the molecular formula C7H12O2 It belongs to the class of oxanones, which are characterized by a six-membered ring containing both oxygen and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyloxan-3-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the formation of the oxanone ring.
Industrial Production Methods: In an industrial setting, this compound can be produced via the oxidation of 4-ethyltetrahydrofuran. This process involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: 4-Ethyloxanoic acid.
Reduction: 4-Ethyloxan-3-ol.
Substitution: Various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
4-Ethyloxan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyloxan-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the oxygen atom in the ring can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 4-Methyloxan-3-one
- 4-Propylxan-3-one
- 4-Butyloxan-3-one
Comparison: 4-Ethyloxan-3-one is unique due to its ethyl substituent, which can influence its chemical reactivity and physical properties compared to other oxanones. The presence of the ethyl group can affect the compound’s solubility, boiling point, and interactions with other molecules.
Properties
IUPAC Name |
4-ethyloxan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-3-4-9-5-7(6)8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGRHFSBADOEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCOCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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